molecular formula C12H13N3O2 B12881307 Bicarbamimide, 2-(2-methylallyl)-3-phenyl- CAS No. 34877-21-9

Bicarbamimide, 2-(2-methylallyl)-3-phenyl-

Cat. No.: B12881307
CAS No.: 34877-21-9
M. Wt: 231.25 g/mol
InChI Key: WDQPIZIBQSFNSR-UHFFFAOYSA-N
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Description

Bicarbamimide, 2-(2-methylallyl)-3-phenyl- is a compound of interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a bicarbamimide core with a 2-methylallyl group and a phenyl group attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicarbamimide, 2-(2-methylallyl)-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methylallyl isocyanate with phenyl isocyanate in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced monitoring techniques ensures the quality and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicarbamimide, 2-(2-methylallyl)-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bicarbamimide, 2-(2-methylallyl)-3-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bicarbamimide, 2-(2-methylallyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

34877-21-9

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)-2-phenyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C12H13N3O2/c1-9(2)8-14-11(16)13-12(17)15(14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,16,17)

InChI Key

WDQPIZIBQSFNSR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)NC(=O)N1C2=CC=CC=C2

Origin of Product

United States

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